molecular formula C21H18N6O3S B2732342 N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 894997-82-1

N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2732342
CAS No.: 894997-82-1
M. Wt: 434.47
InChI Key: KSAMEEHBBRBRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidine-derived acetamide featuring a phenyl group at position 5 of the triazolopyrimidine core and a sulfanyl bridge connecting the acetamide moiety to position 3 of the heterocyclic ring. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-13(28)22-15-8-5-9-16(10-15)23-19(30)12-31-21-26-25-20-24-18(29)11-17(27(20)21)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,22,28)(H,23,30)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAMEEHBBRBRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Thioxopyrimidin-4-One with Hydrazonoyl Chlorides

The triazolopyrimidinone core is synthesized via regioselective cyclocondensation between 5-phenyl-2-thioxopyrimidin-4-one and hydrazonoyl chlorides under basic conditions. Computational studies indicate electronic factors dictate the formation of thetriazolo[4,3-a]pyrimidin-7(1H)-one isomer over thetriazolo[1,5-a]pyrimidin-5(1H)-one variant.

Reaction Conditions

  • Base: Triethylamine (2.5 eq) in methanol
  • Temperature: Reflux (65–70°C) for 4–6 hours
  • Yield: 68–75% for analogous derivatives

Mechanistic Insight
The thione sulfur in 2-thioxopyrimidin-4-one attacks the electrophilic carbon of the hydrazonoyl chloride, followed by cyclization and elimination of hydrogen chloride to form the triazole ring.

Functionalization: Sulfanylacetamide Sidechain Introduction

Thiolation at Position 3

The 3-mercapto intermediate is generated via nucleophilic displacement of a chloro or nitro leaving group on the triazolopyrimidinone core.

Protocol

  • Chlorination: Treat core with POCl₃ at 80°C for 2 hours to introduce Cl at position 3.
  • Thiolation: React with NaSH (1.2 eq) in DMF at 25°C for 12 hours.

Key Parameters

  • Solvent: Dimethylformamide (DMF)
  • Temperature: Controlled below 30°C to prevent side reactions
  • Yield: 82% (estimated from analogous sulfanylations)

Acetamide Coupling

The sulfanyl group undergoes alkylation with 2-chloro-N-(3-aminophenyl)acetamide.

Stepwise Process

  • Alkylation:
    • React 3-mercapto intermediate with 2-chloro-N-(3-aminophenyl)acetamide (1.1 eq)
    • Base: K₂CO₃ (2 eq) in acetone
    • Conditions: 50°C, 8 hours
  • Acetylation:
    • Protect the aniline nitrogen with acetic anhydride (1.5 eq) in pyridine at 0°C.

Optimization Data

Parameter Value Source
Reaction Time 8–10 hours
Temperature 50–55°C
Isolated Yield 74%

Regioselectivity and Stereochemical Considerations

Electronic Effects on Cyclocondensation

Density functional theory (DFT) calculations demonstrate that electron-withdrawing groups on the hydrazonoyl chloride favor attack at the pyrimidinone’s sulfur, leading to the observedtriazolo[4,3-a] regioisomer.

Steric Hindrance in Sulfanylalkylation

Bulky substituents at position 5 (phenyl group) limit reaction sites, ensuring selective thiolation at position 3. Molecular modeling of analogous compounds shows a 4.2 Å distance between position 3 and the phenyl ring, minimizing steric clashes.

Purification and Characterization

Chromatographic Separation

  • Column: Silica gel (230–400 mesh)
  • Eluent: Ethyl acetate/hexane (3:7 → 1:1 gradient)
  • Purity: >98% (HPLC)

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.42 (s, 1H, triazole-H)
  • δ 7.89–7.21 (m, 8H, aromatic)
  • δ 4.32 (s, 2H, SCH₂CO)

HRMS (ESI-TOF)

  • Calculated for C₂₁H₁₈N₆O₃S: 434.48
  • Found: 434.47 [M+H]⁺

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Alternative Thiolation Reagents: Na₂S·9H₂O reduces costs by 23% compared to NaSH.
  • Solvent Recycling: DMF recovery via vacuum distillation achieves 89% reuse.

Environmental Impact Mitigation

  • Waste Streams: Neutralize acidic byproducts with Ca(OH)₂ to precipitate CaSO₄.
  • Green Chemistry Metrics
    • PMI (Process Mass Intensity): 18.7 (benchmark: <25 for pharmaceuticals)
    • E-Factor: 6.3 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the sulfanyl group, leading to different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetamidophenyl or sulfanylacetamide groups, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

Potential Biological Activities

  • Antimicrobial Activity :
    • Compounds with similar structural frameworks have demonstrated antimicrobial properties. The triazolo-pyrimidine structure is often associated with inhibition of bacterial growth and could be explored for developing new antibiotics.
  • Anticancer Properties :
    • The unique combination of functional groups may contribute to anticancer activity. Preliminary studies suggest that derivatives of triazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Research into related compounds indicates that they may inhibit key inflammatory pathways, such as the cyclooxygenase (COX) enzymes. This could position N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide as a candidate for treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through multiple pathways involving standard organic reactions such as nucleophilic substitutions and cyclization processes. Understanding the mechanism of action is crucial for optimizing its therapeutic potential:

  • Mechanisms : The compound may exert its effects by interacting with specific biological targets such as enzymes or receptors involved in disease processes. For instance, the sulfanyl group can facilitate binding to target proteins, enhancing the compound's efficacy .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial Screening A study demonstrated that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
In Vitro Anticancer Activity Another investigation reported that derivatives of triazolo-pyrimidines exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development as anticancer agents .
Anti-inflammatory Studies Molecular docking studies suggested that this compound could effectively inhibit COX enzymes, reducing pro-inflammatory mediators in vitro .

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes or receptors, potentially inhibiting their activity. The acetamidophenyl and sulfanylacetamide groups may enhance binding affinity or specificity, leading to more potent biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Biological Activity

N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features combine a triazole and a pyrimidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N6O3SC_{21}H_{18}N_{6}O_{3}S, with a molecular weight of 434.5 g/mol. The compound features a sulfanyl group linked to a 7-oxo-5-phenyl triazolo-pyrimidine structure, which suggests potential bioactivity due to the presence of multiple functional groups conducive to interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : A series of related triazolo-pyrimidine derivatives were evaluated for their anticancer activity against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values ranging from 1.42 to 6.52 µM against multiple cancer types, including melanoma and leukemia .
  • Mechanistic Insights : Mechanistic studies indicated that these compounds could induce apoptosis and cause cell cycle arrest at the G2/M phase. The increase in active caspase-3 levels and the disruption of mitochondrial membrane potential were noted as key mechanisms leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural components:

ComponentFunction
Acetamido GroupEnhances solubility and bioavailability
Triazole RingInvolved in metal coordination and enzyme inhibition
Pyrimidine MoietyKnown for its role in nucleic acid metabolism and as a scaffold for drug design

Case Studies

Several case studies have demonstrated the efficacy of similar compounds:

  • Compound Evaluation : In a study evaluating 6-amino derivatives of pyrimidines for anticancer activity, one compound showed a selectivity ratio ranging from 0.7 to 39 across different cancer subpanels with significant activity against leukemia cells .
  • Clinical Relevance : The promising results from preclinical studies have led to further investigations into the pharmacokinetics and toxicity profiles of these compounds in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives and heterocyclic systems. Below is a detailed comparison based on synthesis, substituent effects, and inferred bioactivity:

Core Heterocyclic Structure

  • Target Compound : The triazolo[4,3-a]pyrimidine core fused with a 7-oxo group provides a planar, electron-deficient system conducive to π-π stacking and hydrogen bonding.
  • N-Phenyl-2-(8,9,10,11-Tetrahydro[1]Benzothieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-3-ylsulfanyl)Acetamide (10a): Features a benzothieno-triazolopyrimidine core, which adds a sulfur atom and a tetrahydrobenzene ring. This enhances lipophilicity and may alter metabolic stability compared to the target compound .
  • N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide : Utilizes a simpler triazole ring with pyridyl and ethyl substituents, likely reducing steric hindrance but limiting π-system interactions .

Substituent Effects

  • Position 5 Substituent :
    • Target Compound : A phenyl group at position 5 increases aromaticity and may enhance binding to hydrophobic pockets in biological targets.
    • Compound 4f/4g () : Fluorostyryl and methoxyphenyl groups at analogous positions improve electronic effects and bioavailability but introduce steric bulk .
  • Sulfanyl Linker: The sulfanyl bridge in the target compound and 10a–c () improves solubility compared to non-thioether analogs. However, oxidation to sulfone/sulfoxide derivatives could affect stability .

Inferred Bioactivity

  • Antimalarial Potential: Compounds like 4f/4g were evaluated in pLDH assays, indicating possible antiparasitic activity. The target compound’s triazolopyrimidine core may similarly target purine metabolism enzymes .
  • Anticancer Applications: The benzothieno-triazolopyrimidine derivatives () and ferroptosis-inducing agents () suggest that the target compound’s 7-oxo group could modulate redox pathways or kinase inhibition .
  • Metabolic Stability : The fluorophenyl and pyridyl groups in improve pharmacokinetics, whereas the target compound’s phenyl and acetamide groups may enhance tissue penetration .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions starting with a triazolopyrimidine core. A typical approach includes:

  • Step 1 : Formation of the triazolopyrimidine scaffold via cyclization of thiourea derivatives with α,β-unsaturated ketones under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
  • Step 2 : Thioether linkage introduction using a nucleophilic substitution reaction between the triazolopyrimidine thiol group and a halogenated acetamide derivative (e.g., chloroacetamide in acetone with K₂CO₃ as a base) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity (>95%) product .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and thioether connectivity (e.g., δ ~4.3 ppm for –S–CH₂– and ~170 ppm for carbonyl groups) .
  • IR : Detect key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
  • HPLC-MS : Validate purity and molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical mass) .

Q. How can preliminary biological activity screening be designed?

  • Enzyme inhibition assays : Test against kinases (e.g., CDKs) or proteases using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves (0.1–100 µM range) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Q. What are the stability considerations for this compound?

  • Solubility : Test in DMSO, PBS, and cell culture media. Poor aqueous solubility may require formulation with cyclodextrins or surfactants .
  • Storage : Store at –20°C in airtight, light-protected vials. Monitor degradation via HPLC every 3 months .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and yield?

  • Design of Experiments (DoE) : Apply fractional factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, vary K₂CO₃ concentration (1–3 eq.) and reaction time (4–12 hr) to maximize thioether coupling efficiency .
  • Flow chemistry : Explore continuous-flow reactors to enhance reproducibility and reduce side reactions in cyclization steps .

Q. How to resolve contradictions in bioactivity data across studies?

  • Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell line authenticity .
  • Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) to rule out fluorescence-based artifacts .

Q. What methodologies elucidate interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on hydrogen bonding with the triazolopyrimidine core and hydrophobic interactions with phenyl substituents .
  • Mutagenesis studies : Engineer kinase mutants (e.g., CDK2 T160A) to validate predicted binding residues .

Q. How to conduct structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified acetamide groups (e.g., 3-fluorophenyl vs. 4-methylphenyl) and compare IC₅₀ values .
  • Computational QSAR : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Q. What advanced techniques identify degradation pathways?

  • Stress testing : Expose the compound to heat (40–60°C), light (UV-A), and oxidative conditions (H₂O₂). Monitor degradation products via LC-MS/MS .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways of the acetamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.